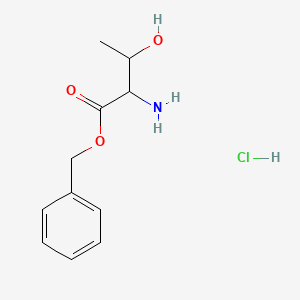

Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Description

Benzyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 33645-24-8), also referred to as L-Threonine Benzyl Ester Hydrochloride , is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . Its IUPAC name is benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride, highlighting its stereospecific (2S,3R) configuration. The compound is a crystalline powder, recommended for storage under refrigeration , and is widely utilized in life sciences research, particularly in peptide synthesis and enzymatic studies .

Properties

IUPAC Name |

benzyl 2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compounds

Methyl 4-amino-3-hydroxybutanoate hydrochloride can be synthesized by reacting 4-amino-3-hydroxybutanoic acid with thionyl chloride (SOCl2) in methanol, followed by removal of the solvent and purification.

2-amino-3-hydroxypyridine is prepared from furfural through a series of ring-opening and hydrolysis reactions.

Data Tables

Given the lack of specific data on benzyl 2-amino-3-hydroxybutanoate hydrochloride, we can create a hypothetical synthesis pathway based on related compounds:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Esterification of 2-amino-3-hydroxybutanoic acid with benzyl alcohol | DCC or DIC, DMF, r.t. | Hypothetical: 70-80% |

| 2 | Formation of hydrochloride salt | HCl, EtOH, r.t. | Hypothetical: 90-95% |

Research Findings and Perspectives

- Synthesis Challenges : The synthesis of benzyl 2-amino-3-hydroxybutanoate hydrochloride may face challenges related to stereoselectivity and protecting group strategies.

- Future Directions : Further research is needed to optimize synthesis conditions and improve yields. Techniques like microwave-assisted synthesis or green chemistry approaches could enhance efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis:

The hydrochloride counterion enhances solubility in aqueous media, facilitating hydrolysis. Stereochemical integrity ((2S,3R) or (2R,3S)) is preserved under mild conditions .

Amino Group Functionalization

The primary amine participates in acylation and protection-deprotection strategies:

Acylation

-

Fmoc Protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) and triethylamine (TEA) yields the Fmoc-protected derivative, enabling solid-phase peptide synthesis .

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) produces the Boc-protected analog .

Deprotection

-

HCl/EtOAc : Cleaves Boc groups while retaining the benzyl ester .

-

Piperidine/DMF : Removes Fmoc groups under mild conditions.

Hydroxyl Group Modifications

The β-hydroxy group undergoes selective derivatization:

The (2S,3R) stereochemistry directs regioselectivity in oxidation and substitution reactions .

Nucleophilic Acyl Substitution

The ester carbonyl engages in nucleophilic attacks:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in DCM/TEA forms amide bonds .

-

Transesterification : Methanol/H₂SO₄ substitutes the benzyl group with methyl, yielding methyl 2-amino-3-hydroxybutanoate.

Stereoselective Transformations

The compound’s chiral centers influence reaction outcomes:

-

Epimerization : Prolonged exposure to strong acids/bases induces partial racemization at C2 .

-

Diastereoselective Alkylation : Grignard reagents (e.g., MeMgBr) add to the keto intermediate (post-oxidation) with >90% anti selectivity .

Peptide Bond Formation

Deprotected 2-amino-3-hydroxybutanoic acid serves as a building block in peptide synthesis:

Scientific Research Applications

H-D-Thr-OBzl.HCl has several scientific research applications:

Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: It is utilized in studies involving amino acid derivatives and their effects on biological systems.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of H-D-Thr-OBzl.HCl involves its interaction with specific molecular targets and pathways. As a threonine derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. It is recognized for its beneficial effects as an ergogenic dietary substance .

Comparison with Similar Compounds

Ethyl Ester Derivative: (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate Hydrochloride

Stereoisomer: (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate Hydrochloride

Dimethyl-Substituted Analog: Benzyl 2-amino-3,3-dimethylbutanoate Hydrochloride

- CAS : 1955506-74-7

- Molecular Formula: C₁₃H₂₀ClNO₂ (MW: 257.76 g/mol).

- Safety: Hazard data are unspecified, unlike the target compound, which carries warnings for toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Data Table: Comparative Analysis

Key Research Findings

Stereochemical Impact: The (2S,3R) configuration of the target compound is critical for its bioactivity. In contrast, its (2R,3S) stereoisomer shows diminished interaction with D-amino acid oxidases, underscoring the importance of chirality in enzymatic processes .

Lipophilicity and Bioavailability : The dimethyl-substituted analog’s increased lipophilicity may enhance cell membrane penetration, making it a candidate for drug delivery optimization .

Biological Activity

Benzyl 2-amino-3-hydroxybutanoate hydrochloride, also known as H-Thr-OBzl.HCl, is a hydrochloride salt derived from the amino acid threonine. Its unique structure, characterized by a benzyl group attached to the 2-position of threonine and a hydroxyl group at the 3-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula: C₁₁H₁₆ClNO₃

- Molecular Weight: Approximately 245.70 g/mol

- CAS Number: 33645-24-8

- Solubility: Soluble in water, which enhances its applicability in biological systems.

Benzyl 2-amino-3-hydroxybutanoate hydrochloride exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions. This inhibition is particularly relevant in metabolic pathways involving threonine derivatives.

- Protein Interactions: It has been studied for its potential role in modulating protein-protein interactions, which is crucial in cellular signaling and metabolic processes.

Biological Activities

Research indicates that Benzyl 2-amino-3-hydroxybutanoate hydrochloride has several notable biological activities:

- Antioxidant Properties:

-

Potential Therapeutic Effects:

- It has been investigated for its therapeutic potential in treating various diseases due to its role in metabolic pathways and enzyme regulation.

- Role in Protein Synthesis:

Research Findings

Several studies have highlighted the biological activity of Benzyl 2-amino-3-hydroxybutanoate hydrochloride:

Case Studies

-

Antioxidant Activity Study:

A study conducted on the antioxidant properties of various threonine derivatives found that Benzyl 2-amino-3-hydroxybutanoate hydrochloride exhibited superior free radical scavenging ability compared to other compounds tested. -

Enzyme Inhibition Research:

Research focused on the inhibition of D-3-hydroxybutyrate dehydrogenase revealed that Benzyl 2-amino-3-hydroxybutanoate hydrochloride could effectively reduce enzyme activity at specific concentrations, indicating its potential use in regulating metabolic processes .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and stereochemical configuration of Benzyl 2-amino-3-hydroxybutanoate hydrochloride?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical for determining enantiomeric purity, as the compound exists in the (2S,3R) configuration. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be used to confirm structural integrity and stereochemistry. For example, -NMR in DMSO-d can resolve key signals for the benzyl group, amino, and hydroxyl protons .

Q. What safety protocols should be followed during handling and storage of this compound?

- Methodological Answer: Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Avoid contact with water due to potential decomposition, and ensure adequate ventilation to mitigate inhalation risks. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers synthesize Benzyl 2-amino-3-hydroxybutanoate hydrochloride with high enantiomeric purity?

- Methodological Answer: Start with L-threonine as the chiral precursor. Protect the hydroxyl and amino groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Perform esterification with benzyl alcohol under acidic catalysis (e.g., HCl/dioxane), followed by Boc/Cbz deprotection. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography to ensure >98% enantiomeric excess .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions related to the compound’s stability under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 40°C for 30 days. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Discrepancies in stability data may arise from residual moisture or trace metal impurities; thus, include control experiments with rigorously dried samples and chelating agents (e.g., EDTA) .

Q. How can the compound be incorporated into solid-phase peptide synthesis (SPPS) while preserving its stereochemical integrity?

- Methodological Answer: Employ Fmoc-protected derivatives of the compound to avoid racemization during coupling. Use coupling agents like HBTU/HOBt in DMF, and monitor coupling efficiency via Kaiser test. Post-synthesis, cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to prevent side reactions. Confirm retention of configuration via circular dichroism (CD) spectroscopy .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. For enzyme inhibition studies, perform kinetic assays (e.g., Michaelis-Menten plots) with purified target enzymes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, but validate results with mutagenesis or X-ray crystallography .

Contradictions and Limitations

- Stereochemical Stability: While the (2S,3R) configuration is reported, prolonged exposure to acidic or basic conditions may induce epimerization. Validate stereochemical purity post-synthesis and during storage .

- Ecotoxicity Data: Limited ecotoxicological information is available. Researchers should conduct acute toxicity assays (e.g., Daphnia magna) before environmental disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.